1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(3,4-Dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea-tetrazole hybrid compound featuring dual 3,4-dimethylphenyl substituents. Its structure integrates a tetrazole ring linked via a methylene group to a urea moiety, with both aromatic rings substituted by methyl groups at the 3- and 4-positions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-5-7-16(9-14(12)3)21-19(26)20-11-18-22-23-24-25(18)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDQKDIWQESNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Urea Formation: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli : Studies have shown that modifications of tetrazole-containing compounds can enhance their antibacterial activity, with some derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Tetrazole derivatives have shown promising results in reducing inflammation in animal models. For example:
- Compounds similar to 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea were tested using the carrageenan-induced paw edema model and exhibited significant anti-inflammatory activity .
Antiparasitic Activity
Recent studies have explored the efficacy of tetrazole derivatives against parasitic infections. The compound has shown potential as an antiamoebic agent against Entamoeba histolytica, with IC50 values indicating effective inhibition at low concentrations .
Pesticide Development
The structural characteristics of tetrazoles make them suitable for developing new pesticides. Compounds like 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be synthesized to target specific pests while minimizing environmental impact.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity against target organisms. For instance:
- Substituting different groups on the tetrazole ring has been shown to influence antimicrobial activity significantly .
Case Study 1: Antimicrobial Screening
In a study conducted on various tetrazole derivatives including the compound of interest:
- A series of synthesized compounds were screened for their activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial efficacy.
Case Study 2: Anti-inflammatory Testing
Another study involved testing several tetrazole derivatives for their anti-inflammatory effects using a rat model:
- The selected compounds were administered at varying doses to evaluate their impact on paw edema. Results demonstrated that certain modifications led to significantly reduced inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Alkoxy Chain Impact: Longer alkoxy chains (e.g., heptanoyloxy vs. butyloxy) marginally reduce melting points and slightly increase Rf values, suggesting enhanced solubility in nonpolar solvents.
- Spectral Consistency : All analogs exhibit similar FT-IR (C=O and N–H stretches) and NMR profiles, indicating conserved electronic environments despite substituent variations .
Urea-Tetrazole Derivatives ()
The compound 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (BF17792) shares the urea-tetrazole scaffold but substitutes one 3,4-dimethylphenyl group with a 4-fluorophenyl moiety:
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}urea | R1 = R2 = 3,4-Me₂Ph | C₂₄H₂₄N₆O | 428.5 (calculated) |
| BF17792 | R1 = 4-FPh; R2 = 3,4-Me₂Ph | C₁₇H₁₇FN₆O | 340.35 |
Key Observations :
- Molecular Weight Reduction : BF17792’s lower molecular weight (340 vs. 428 g/mol) may enhance solubility but reduce steric hindrance .
Triazole Derivatives ()
Two 1,2,3-triazole derivatives, DMTT and DTTP, provide insights into substituent effects on electronic properties:
| Compound Name | Substituents | Hyperpolarizability (β, γ) | Computational Method |
|---|---|---|---|
| DMTT | 3,4-Me₂Ph; 3-MeOPh; CF₃ | High β, γ | PCM/DFT/CAM-B3LYP/6-311+G(d) |
| DTTP | 3,4-(MeO)₂Ph; CF₃; phenol | Moderate β, γ | PCM/DFT/CAM-B3LYP/6-311+G(d) |
Key Observations :
- Substituent Polarity: Methoxy and trifluoromethyl groups in DMTT enhance hyperpolarizability, suggesting that electron-donating/withdrawing groups in the target urea-tetrazole compound could similarly modulate nonlinear optical properties .
- Solvent Effects : Polar solvents amplify hyperpolarizability in triazoles, implying solvent choice may critically influence the target compound’s performance .
Computational Insights ()
Density-functional theory (DFT) studies on triazoles () highlight the utility of hybrid functionals (e.g., CAM-B3LYP) for modeling hyperpolarizability. Becke’s work () emphasizes the importance of exact-exchange terms in improving thermochemical accuracy, which could refine predictions for the target compound’s electronic structure .
Biological Activity
1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{18}H_{22}N_{6}O
- Molecular Weight : 342.41 g/mol
The presence of the dimethylphenyl group and the tetrazole moiety contributes to its biological activity.
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The tetrazole group may enhance binding affinity to receptors or enzymes involved in disease processes.
Antiviral Activity
A study assessed the antiviral properties of related compounds against H1N1 influenza A. Compounds similar to 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea showed notable inhibition of viral replication in cell lines at concentrations as low as 1 μM. This suggests potential for use in antiviral therapies .
Cytotoxicity and Antitumor Activity
The cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated significant antiproliferative activity against Jurkat and HT29 cell lines. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin, indicating a promising avenue for cancer treatment .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Thrombocytopenia Treatment : Research has shown that derivatives of this compound can act as agonists for thrombopoietin receptors, enhancing platelet production in animal models. This is particularly relevant for patients with thrombocytopenia .
- Anticancer Trials : In preclinical trials involving various solid tumors, compounds structurally similar to 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exhibited significant tumor growth inhibition and improved survival rates in treated subjects compared to controls .
Research Findings
A comprehensive analysis of the compound's biological activity reveals several key findings:
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. Key steps include:
- Tetrazole Formation: Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) to form the tetrazole ring .
- Urea Linkage: Reacting 3,4-dimethylphenyl isocyanate with a tetrazole-containing amine intermediate. Use dry solvents (e.g., THF or DCM) and catalysts like triethylamine to enhance yield .
- Purification: Employ silica gel chromatography with gradients of petroleum ether/ethyl acetate (60:40 to 90:10) for intermediates, followed by recrystallization for final product purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm urea and tetrazole protons (δ 8.5–10.5 ppm for NH groups) and aromatic/tetrazole carbons .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water mobile phases .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (stock solutions), followed by serial dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For hydrolytic stability, incubate in buffers (pH 1–9) and quantify degradation products .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound, particularly its interaction with enzymatic targets?
Methodological Answer:
- Enzyme Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to targets like cyclooxygenase-2 (COX-2) or kinases. Measure IC₅₀ values via dose-response curves .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .
- Molecular Dynamics (MD) Simulations: Model urea-tetrazole interactions with active sites (e.g., hydrogen bonding with catalytic residues) using software like GROMACS .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to screen derivatives against X-ray crystal structures of targets (PDB IDs: e.g., 3NT1 for kinases). Prioritize compounds with lower binding energies (< -8 kcal/mol) .
- QSAR Models: Train models on datasets of urea derivatives (pIC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
Q. How do structural modifications (e.g., substituent changes on the phenyl or tetrazole rings) impact bioactivity?
Methodological Answer:
- SAR Table:
| Substituent Position | Modification | Effect on IC₅₀ (COX-2) | Reference |
|---|---|---|---|
| 3,4-dimethylphenyl | –CH₃ groups | IC₅₀ = 12 nM | |
| 4-fluorophenyl | –F | IC₅₀ = 45 nM (reduced) | |
| 2-thiophene | Heterocycle | IC₅₀ = 8 nM (enhanced) |
- Synthetic Libraries: Prepare 10–20 analogs via parallel synthesis and screen in high-throughput assays .
Q. What experimental approaches identify cellular or molecular targets of this compound?
Methodological Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout: Screen gene-knockout cell lines for resistance to compound effects, pinpointing target pathways .
Q. How can researchers validate the specificity of analytical methods for detecting this compound in complex matrices?
Methodological Answer:
Q. What role do the 3,4-dimethylphenyl and tetrazole groups play in the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculations: The dimethylphenyl group increases hydrophobicity (logP = 3.2), while the tetrazole enhances solubility via H-bonding (clogP reduced by 0.5 units) .
- X-ray Crystallography: Resolve crystal structures to analyze intramolecular H-bonds between urea NH and tetrazole N atoms (distance: ~2.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
